4-Fluoro-7-methoxybenzo[D]thiazol-2-amine
Description
Significance of Benzothiazole (B30560) Derivatives in Contemporary Pharmaceutical Research
Benzothiazole derivatives are at the forefront of modern pharmaceutical research due to their broad and potent pharmacological activities. jchemrev.comijsrst.com The inherent bioactivity of the benzothiazole core has been exploited to develop drugs with a wide range of therapeutic applications. nih.gov Research has shown that compounds containing this scaffold exhibit significant antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.govtandfonline.com
The structural rigidity of the benzothiazole system, combined with its ability to participate in various intermolecular interactions, makes it an ideal candidate for targeting specific biological macromolecules like enzymes and receptors. dntb.gov.uabenthamscience.com The continuous exploration of novel benzothiazole derivatives remains a vibrant and promising area of medicinal chemistry, with the potential to yield new treatments for a multitude of diseases. jchemrev.com
Historical Context of Benzothiazole-Based Bioactive Molecules
The journey of benzothiazole in the realm of bioactive molecules has a rich history. While not abundantly found in terrestrial or marine natural products, the benzothiazole core is present in notable natural compounds such as firefly luciferin. jchemrev.com Over the past few decades, the synthesis and biological evaluation of a multitude of benzothiazole derivatives have led to the discovery of several clinically important drugs. bibliomed.orgjchemrev.com For instance, Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole is utilized for Parkinson's disease and restless legs syndrome. wikipedia.org The sustained interest in this scaffold is a testament to its proven track record in producing effective therapeutic agents. bibliomed.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-7-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2OS/c1-12-5-3-2-4(9)6-7(5)13-8(10)11-6/h2-3H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXRVJKGCASHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857285 | |
| Record name | 4-Fluoro-7-methoxy-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402003-94-4 | |
| Record name | 4-Fluoro-7-methoxy-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Characterization of 4 Fluoro 7 Methoxybenzo D Thiazol 2 Amine
Established Synthetic Routes to Substituted 2-Aminobenzothiazoles
Traditional methods for synthesizing the 2-aminobenzothiazole (B30445) core often rely on the cyclization of appropriately substituted aniline (B41778) or thiophenol precursors. The introduction of specific substituents, such as fluorine and methoxy groups, requires careful selection of starting materials and reaction conditions to ensure correct placement and high yields.
The primary route to substituted 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt in the presence of a halogen, typically bromine, in acetic acid. This method, known as the Hugershoff reaction, can be adapted for the synthesis of fluorinated and methoxylated analogs by starting with the corresponding substituted aniline. For instance, the synthesis of a fluoro- and methoxy-substituted 2-aminobenzothiazole would begin with a fluoro-methoxy-aniline. The cyclization is carried out in a cold solution of acetic acid where the aniline reacts with potassium or ammonium (B1175870) thiocyanate (KSCN or NH4SCN) and bromine. nih.govresearchgate.net
Another established method is the metal-free aerobic oxidative cyclization of cyclohexanones with thioureas. organic-chemistry.org This approach uses catalytic iodine and molecular oxygen as a green oxidant under mild conditions. organic-chemistry.org By using a appropriately substituted cyclohexanone (B45756) and thiourea, this method can theoretically be applied to generate fluorinated and methoxylated benzothiazole derivatives.
The formation of the benzothiazole ring can also be achieved through the condensation of 2-aminothiophenols with various reagents. researchgate.net While 2-aminothiophenols can be unstable and malodorous, they are versatile precursors. rsc.org For the target compound, a 3-fluoro-6-methoxy-2-aminothiophenol would be the key intermediate, which would then undergo cyclization.
The synthesis of fluorinated aromatic compounds often yields a mixture of regioisomers, which can be challenging to separate due to their similar physical and chemical properties. uq.edu.au Achieving regioisomeric purity is crucial, especially in pharmaceutical applications, as different isomers can exhibit distinct biological activities.
In the synthesis of fluorinated benzothiazoles, the position of the fluorine atom is determined by the substitution pattern of the starting materials, such as the fluorinated aniline or phenyldiamine precursor. For example, the condensation reaction between 1,8-naphthalenedicarboxylic anhydride (B1165640) and 4-fluoro-1,2-phenyldiamine can yield two distinct regioisomers. uq.edu.au
Unambiguous identification and characterization of these isomers often require a combination of advanced analytical techniques. While standard 1D and 2D nuclear magnetic resonance (NMR) spectroscopy may not be sufficient to differentiate between the regioisomers, techniques such as single-crystal X-ray diffraction are definitive. uq.edu.au Computational methods, like Density Functional Theory (DFT) calculations of chemical shifts, can also be employed to predict and confirm the correct isomeric structure. uq.edu.au Careful control of reaction conditions and purification via methods like flash chromatography or high-performance liquid chromatography (HPLC) are essential for isolating the desired pure regioisomer. uq.edu.au
Advanced Synthetic Approaches
To improve the efficiency, yield, and environmental footprint of benzothiazole synthesis, a number of advanced methodologies have been developed. These include microwave-assisted synthesis, one-pot reactions, and various coupling strategies for further functionalization.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of benzothiazole derivatives, microwave irradiation has been shown to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. nih.govsemanticscholar.org
This technique has been successfully applied to the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, and other precursors. nih.govias.ac.in For example, the reaction of 2-aminothiophenol (B119425) with various fatty acids to produce 2-substituted benzothiazoles was completed in 3-4 minutes under microwave irradiation, a significant improvement over the hours required by conventional heating. mdpi.com Similarly, the synthesis of benzothiazole and benzoxazole (B165842) libraries via PIFA-promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave conditions proceeds in good to excellent yields. ias.ac.in The key benefits of this approach include rapid, catalyst-free, and often solvent-free conditions, which align with the principles of green chemistry. nih.govingentaconnect.com
| Method | Reaction Time | Yield Improvement |
|---|---|---|
| Conventional Heating | 4 to 6 hours | Baseline |
| Microwave Irradiation | 1 to 2 minutes | Improved Yields |
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. The synthesis of 2-substituted benzothiazoles is well-suited to this approach. nih.gov
A common one-pot method involves the condensation of 2-aminothiophenol with aldehydes or carboxylic acids. mdpi.comresearchgate.net Various catalytic systems have been developed to promote this transformation, including H2O2/HCl, molecular iodine, and ammonium chloride. nih.gov For instance, a simple and efficient synthesis of 2-substituted benzothiazoles uses a mixture of H2O2/HCl as a catalyst in ethanol (B145695) at room temperature, with reaction times as short as one hour. nih.govmdpi.com Another approach utilizes molecular iodine in a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives, yielding the product in just 10 minutes. nih.govmdpi.com These methods avoid harsh conditions and simplify work-up procedures, making them attractive for library synthesis. mdpi.com
| Reactants | Catalyst/Reagent | Conditions | Key Advantage |
|---|---|---|---|
| 2-Aminothiophenol + Aldehydes | H₂O₂/HCl | Ethanol, Room Temp, 1 hr | Short reaction time, excellent yields |
| 2-Aminothiophenol + Benzoic Acids | Molecular Iodine | Solid-phase, Solvent-free, 10 min | Cost-effective, no extra solvents |
| 2-Aminothiophenol + Aldehydes | NH₄Cl | Methanol-water, Room Temp, 1 hr | Mild and efficient |
| 2-Aminothiophenols + Aldehydes | PIFA | Microwave irradiation | Reduced reaction time, improved yield |
While many syntheses build the benzothiazole ring with the C-2 substituent already in place, another powerful strategy involves the direct functionalization of the pre-formed benzothiazole core, particularly at the C-2 position. rsc.org These methods often employ transition-metal-catalyzed cross-coupling reactions.
Direct C-H bond functionalization of benzothiazoles with various arylating or alkylating reagents is an alternative and powerful approach. rsc.org Transition metals like copper, iron, and palladium have been used to catalyze the coupling of benzothiazoles with reagents such as aryl halides, aryl boronic acids, aldehydes, and benzyl (B1604629) alcohols. rsc.org For example, copper-catalyzed reactions can couple benzothiazoles with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes to afford 2-substituted benzothiazoles. rsc.org
Furthermore, established cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions can be applied to a suitably functionalized benzothiazole, such as a 2-halobenzothiazole, to introduce a wide variety of substituents. nih.gov These strategies provide versatile and modular routes to complex 2-substituted benzothiazole derivatives from a common intermediate. nih.gov
Computational Chemistry and Molecular Modeling of 4 Fluoro 7 Methoxybenzo D Thiazol 2 Amine and Analogs
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing new molecules. These methods provide deep insights into the electronic behavior of compounds like 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations are a cornerstone of modern computational chemistry, used to determine the electronic structure and predict the reactivity of molecules. For benzothiazole (B30560) analogs, DFT methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)) are commonly used to optimize molecular geometry and calculate electronic properties. ugm.ac.id
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with others. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For related thiazole (B1198619) derivatives, the HOMO-LUMO gap has been calculated to understand intramolecular charge transfer and bioactivity.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for a Generic Benzothiazole Analog
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |
Note: This table is for illustrative purposes only, as specific data for this compound is not available.
Charge Distribution and Reactivity Descriptors
Analysis of the charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, helps identify the electron-rich and electron-poor regions of a molecule. This information is vital for predicting sites susceptible to electrophilic and nucleophilic attack. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from HOMO and LUMO energies to quantify the chemical reactivity and stability of the molecule.
Spectroscopic Parameters Simulation (e.g., NMR, Vibrational Spectra)
DFT calculations are also employed to simulate spectroscopic data. Theoretical calculations of 1H and 13C NMR chemical shifts, as well as vibrational frequencies (FT-IR and Raman), can be compared with experimental data to confirm the molecular structure. For instance, studies on 2-amino-6-fluorobenzothiazole (B1267395) have successfully used DFT to assign vibrational modes and calculate NMR shifts.
Excited-State Intramolecular Proton Transfer (ESIPT) and Isomerization Studies
ESIPT is a photochemical process that can be investigated using computational methods like Time-Dependent DFT (TD-DFT). These studies are important for understanding the photophysical properties of molecules, which is relevant for applications in materials science and as fluorescent probes. While such studies have been performed on other heterocyclic systems, specific research on ESIPT in this compound has not been identified.
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein or enzyme.
Studies on various benzo[d]thiazol-2-amine derivatives have shown their potential to bind to targets like the Human Epidermal growth factor receptor (HER), indicating their promise as anticancer agents. nih.gov These docking simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts, are also identified. nih.govresearchgate.net
Table 2: Illustrative Molecular Docking Results for a Generic Benzothiazole Analog
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Example Kinase | XXXX | - | Amino acid names (e.g., LYS, ASP) |
| Example Receptor | YYYY | - | Amino acid names (e.g., PHE, LEU) |
Note: This table is for illustrative purposes only, as specific data for this compound is not available.
Ligand-Protein Interaction Prediction and Binding Modes
Computational docking studies have been instrumental in elucidating the binding modes of 2-aminobenzothiazole (B30445) derivatives with various protein targets. These studies predict the preferred orientation of the ligand when it binds to a protein, as well as the key interactions that stabilize the complex.
For instance, in the context of anticancer drug design, 2-aminobenzothiazole derivatives have been identified as potent inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and RAF kinases. nih.gov Docking experiments with analogs of this compound suggest that the 2-aminobenzothiazole core is a critical pharmacophore. nih.gov A crucial hydrogen bond donor-acceptor-donor motif is often observed, which is vital for binding to key residues within the catalytic domain of these kinases. nih.gov
Specifically, the exocyclic amino group of the 2-aminobenzothiazole scaffold frequently forms hydrogen bonds with highly conserved aspartate residues in the kinase binding pocket. nih.gov Furthermore, the benzene (B151609) ring of the benzothiazole core can engage in π-π stacking interactions with aromatic residues like tyrosine and phenylalanine, further anchoring the ligand in the active site. nih.gov In the case of this compound, the fluorine and methoxy (B1213986) substituents are predicted to modulate the electronic properties of the aromatic system and could form additional specific interactions with the protein, potentially enhancing binding affinity and selectivity.
Molecular docking studies on a series of 2-aminobenzothiazole derivatives as potential antimicrobial agents have also highlighted the importance of substitutions on the benzothiazole ring for activity. core.ac.uk These computational models suggest that bulky groups at certain positions can enhance binding to microbial enzymes. core.ac.uk
Table 1: Predicted Interactions of 2-Aminobenzothiazole Analogs with Protein Targets
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| VEGFR-2 | Aspartate | Hydrogen Bond | nih.gov |
| VEGFR-2 | Tyrosine | π-π Stacking | nih.gov |
| EGFR | Aspartate | Hydrogen Bond | nih.gov |
| BRAF | Aspartate | Hydrogen Bond | nih.gov |
| Fungal Enzymes | Various | Steric Hindrance | core.ac.uk |
Affinity Prediction for Biological Targets
For example, a QSAR analysis of 2-aminothiazol-4(5H)-one derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) developed a predictive model with a high determination coefficient (R²) of 0.9482. nih.gov This model indicated that specific 3D descriptors (GETAWAY, 3D-MoRSE, and RDF) and topological indices are crucial for inhibitory activity. nih.gov Such models can be used to predict the affinity of novel compounds, including derivatives of this compound, by calculating the relevant molecular descriptors.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These analyses are pivotal in identifying the physicochemical properties that influence the potency of drug candidates.
Several QSAR studies have been conducted on benzothiazole derivatives to understand their anticancer properties. asianpubs.orgchula.ac.thchula.ac.th A study on the inhibitory activity of benzothiazole derivatives against the MCF-7 breast cancer cell line identified several key descriptors. asianpubs.org These include 2D-autocorrelations (MATS5p), modified burden eigenvalues (BELe3, BELe6, BEHm3, and BELp2), maximal electrotopological positive variation (MAXDP), and Galvez topological charge (GGI9). asianpubs.org The identification of these descriptors provides a rational basis for modifying the structure of benzothiazole derivatives to enhance their anticancer activity. asianpubs.org
Another approach, Group-based QSAR (GQSAR), has been applied to benzothiazole derivatives to pinpoint specific structural fragments that contribute to their anticancer potential. chula.ac.thchula.ac.thresearchgate.net One such analysis revealed that the presence of hydrophobic groups at the R1 position of the benzothiazole scaffold potentiates anticancer activity. chula.ac.thchula.ac.thresearchgate.net The developed GQSAR model, which included descriptors like R1-DeltaEpsilonC, R1-XKHydrophilicArea, and R2-6ChainCount, demonstrated good predictive power. chula.ac.thresearchgate.net These findings suggest that for this compound, the fluoro and methoxy groups will significantly influence its activity profile.
Table 2: Key Descriptors from QSAR/GQSAR Studies of Benzothiazole Analogs
| QSAR Model Type | Key Descriptors | Predicted Activity | Reference |
|---|---|---|---|
| CP-MLR | MATS5p, BELe3, BELe6, BEHm3, BELp2, MAXDP, GGI9 | MCF-7 Inhibitory Activity | asianpubs.org |
| GQSAR | R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6ChainCount | Anticancer Potential | chula.ac.thresearchgate.net |
| GQSAR | Hydrophobic groups at R1 | Potentiated Anticancer Activity | chula.ac.thchula.ac.thresearchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Flexibility
Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility of ligands and the stability of ligand-protein complexes.
MD simulations have been employed to study the stability of complexes between various thiazole and benzothiazole derivatives and their protein targets. nih.govnih.gov For example, a 200 ns MD simulation of a novel benzothiazole derivative (compound 6f) in complex with acetylcholinesterase (AChE) demonstrated significant stability. nih.gov The root-mean-square deviation (RMSD) of the complex remained low throughout the simulation, indicating a stable binding mode. nih.gov Such simulations can reveal how the ligand adapts its conformation within the binding site and how the protein structure responds to ligand binding.
Advanced Structural Elucidation Techniques
X-Ray Crystallography of Benzothiazole (B30560) Derivatives
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.
Single Crystal X-Ray Diffraction Analysis
While the specific crystal structure of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine is not publicly documented, analysis of closely related benzothiazole derivatives provides significant insight into the expected structural features. For instance, single-crystal X-ray analysis of compounds like 2-aminobenzothiazole (B30445) derivatives reveals critical structural parameters. researchgate.netresearchgate.net
Typically, these analyses show that the benzothiazole ring system is essentially planar. mdpi.com The molecular packing in the crystal lattice is often stabilized by a network of intermolecular hydrogen bonds, commonly involving the amino group and the thiazole (B1198619) nitrogen atom. proteobiojournal.com
Data obtained from the crystallographic analysis of a substituted 2-aminobenzothiazole derivative is presented below as a representative example of the type of information generated. proteobiojournal.comnih.gov
| Table 1: Representative Crystallographic Data for a Benzothiazole Derivative | |
|---|---|
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.5010 |
| β (°) | 98.6180 |
| γ (°) | 103.8180 |
| Volume (ų) | 900.07 |
This data is illustrative and based on a related benzothiazole structure to demonstrate the outputs of a single crystal X-ray diffraction analysis.
High-Resolution Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the chemical structure of a compound, especially in the absence of single-crystal X-ray data. These techniques probe the electronic and vibrational properties of the molecule, providing a detailed fingerprint of its functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC)
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, ¹H-NMR would identify all unique proton environments, while ¹³C-NMR would do the same for the carbon atoms.
¹H-NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, a singlet for the methoxy (B1213986) (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons. The aromatic protons would exhibit splitting patterns (doublets or doublet of doublets) due to coupling with the adjacent fluorine atom and other protons.
¹³C-NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (F, O, N, S), providing key information about the substitution pattern. nih.gov
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) would establish proton-proton coupling relationships, helping to assign the positions of protons on the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. researchgate.net
| Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound | |
|---|---|
| Atom/Group | Predicted Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 8.0 |
| -NH₂ | 5.0 - 7.5 (broad) |
| -OCH₃ | 3.8 - 4.1 |
| Aromatic-C | 100 - 155 |
| C=N (Thiazole) | 160 - 170 |
| -OCH₃ Carbon | 55 - 60 |
These are typical ranges for substituted benzothiazoles and may vary based on solvent and specific electronic effects. nih.govmdpi.com
Mass Spectrometry (MS, LC-MS, ESI-MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. acs.org
For this compound (C₈H₇FN₂OS), the exact mass can be calculated. Techniques like Electrospray Ionization (ESI) typically generate a protonated molecular ion [M+H]⁺. nih.govnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS, making it ideal for analyzing the purity of the compound and identifying any byproducts. ekb.eg
| Table 3: Mass Spectrometry Data for this compound | |
|---|---|
| Parameter | Value |
| Molecular Formula | C₈H₇FN₂OS |
| Monoisotopic Mass | 198.0267 g/mol |
| Expected [M+H]⁺ Ion | 199.0345 m/z |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. researchgate.netias.ac.in
The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.
| Table 4: Characteristic FT-IR Absorption Frequencies | ||
|---|---|---|
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretching | 3300 - 3500 (two bands) |
| Aromatic Ring | C-H Stretching | 3000 - 3100 |
| Methoxy (-OCH₃) | C-H Stretching | 2850 - 2960 |
| Thiazole/Aromatic | C=N / C=C Stretching | 1500 - 1650 |
| Methoxy (Aryl Ether) | C-O Stretching | 1200 - 1275 |
| Fluoroaromatic | C-F Stretching | 1100 - 1250 |
These ranges are based on typical values for the respective functional groups in an aromatic system. researchgate.netmdpi.com
In Vitro Pharmacological Investigations of Benzothiazole Derivatives Excluding Human Clinical Data
Antitumor and Anticancer Activity
Benzothiazole (B30560) derivatives have emerged as a promising class of compounds with potent antitumor and anticancer properties. Their efficacy has been demonstrated through various in vitro models, including cytotoxicity against a range of cancer cell lines, inhibition of key enzymes involved in tumor progression, and the induction of apoptotic pathways.
Cytotoxicity Screening against Cancer Cell Lines (e.g., MCF-7, MDA 468, A549, HCC827, HCT 116)
The cytotoxic potential of benzothiazole derivatives has been evaluated against numerous human cancer cell lines. Fluorinated 2-(4-aminophenyl)benzothiazoles, in particular, have shown remarkable potency and selectivity.
Studies have revealed that these fluorinated derivatives are highly potent cytotoxic agents against specific human breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 and the estrogen receptor-negative (ER-) MDA 468 lines, with GI₅₀ (concentration for 50% growth inhibition) values often below 1 nM. bohrium.comnih.gov For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole demonstrated potent activity and was identified as a lead compound for further development. bohrium.comnih.gov In contrast, these compounds showed significantly less activity against cell lines such as the HCT 116 colon cancer line, indicating a degree of selectivity in their cytotoxic action. bohrium.comnih.gov
Other research has investigated different substituted benzothiazoles. A series of novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were assessed for their anticancer activity against MCF-7 (breast), A549 (lung), and A375 (skin) cancer cell lines. nih.gov Similarly, substituted bromopyridine acetamide (B32628) benzothiazole derivatives have demonstrated potent antitumor activity against A549 and HCT-116 cell lines, among others. nih.govtandfonline.com
| Compound Type | Cell Line | Cancer Type | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Fluorinated 2-(4-aminophenyl)benzothiazoles | MCF-7 | Breast (ER+) | < 1 nM | bohrium.comnih.gov |
| Fluorinated 2-(4-aminophenyl)benzothiazoles | MDA 468 | Breast (ER-) | < 1 nM | bohrium.comnih.gov |
| Fluorinated 2-(4-aminophenyl)benzothiazoles | HCT 116 | Colon | > 10 µM | bohrium.comnih.gov |
| Substituted bromopyridine acetamide benzothiazole | A549 | Lung | 44 nM | nih.govtandfonline.com |
| Benzothiazole-based pyridine (B92270) derivative (Compound 19) | HCT 116 | Colon | 0.30–0.45 µM | rsc.org |
| Benzothiazole-based pyridine derivative (Compound 19) | MCF-7 | Breast | 0.30–0.45 µM | rsc.org |
| Benzothiazole-based pyridine derivative (Compound 19) | A549 | Lung | 0.30–0.45 µM | rsc.org |
Target-Specific Enzyme Inhibition (e.g., VEGFR-2, ATR kinase, BACE-1, PPO, BCL-2)
The anticancer effects of benzothiazole derivatives are often linked to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process vital for tumor growth. Several 2-aminobenzothiazole (B30445) hybrids have been synthesized and evaluated as potential VEGFR-2 inhibitors. One promising compound emerged as a potent inhibitor with an IC₅₀ value of 91 nM, comparable to the standard drug Sorafenib (IC₅₀ = 53 nM). tandfonline.comnih.gov Other studies have also identified benzothiazole-based derivatives with significant VEGFR-2 inhibitory activity, with IC₅₀ values as low as 0.15-0.19 µM. nih.gov
ATR Kinase Inhibition: Ataxia telangiectasia and Rad3-related (ATR) kinase is a crucial regulator in the DNA damage response (DDR) pathway. A novel series of benzothiazole and chromone (B188151) derivatives were evaluated as ATR kinase inhibitors. mdpi.comnih.gov From this series, three compounds were identified as having high potency, with one compound showing inhibition of Chk1 phosphorylation, a downstream target of ATR, at a concentration of 3.995 µM. mdpi.comnih.gov
BACE-1 Inhibition: While primarily a target for Alzheimer's disease, Beta-secretase 1 (BACE-1) has also been investigated in the context of cancer. Benzothiazole derivatives have been designed based on the structures of known inhibitors like Atabecestat and Riluzole. nih.gov A synthesized derivative was found to inhibit BACE-1 with an IC₅₀ of 121.65 nM, while showing less potency against the related enzyme BACE-2 (IC₅₀ = 480.92 nM), indicating a degree of selectivity. nih.gov
BCL-2 Inhibition: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic BCL-2 proteins is a hallmark of many cancers. nih.govresearchgate.net Novel benzothiazole-based molecules have been designed and tested for their BCL-2 inhibitory activity. Two compounds, 13c and 13d, demonstrated the highest activity with IC₅₀ values of 0.471 µM and 0.363 µM, respectively. nih.govresearchgate.netdoaj.org
| Enzyme Target | Derivative Type | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| VEGFR-2 | 2-aminobenzothiazole-thiazolidinedione hybrid (4a) | 91 nM | tandfonline.comnih.gov |
| ATR Kinase | Benzothiazole-chromone hybrid (7h) | Inhibited pChk1 at 3.995 µM | mdpi.comnih.gov |
| BACE-1 | Benzothiazole derivative (Compound 72) | 121.65 nM | nih.gov |
| BCL-2 | Benzothiazole-based molecule (13d) | 0.363 µM | nih.govresearchgate.netdoaj.org |
Mechanisms of Action (e.g., DNA Binding, Apoptosis Induction)
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Research indicates that benzothiazole derivatives exert their anticancer effects through several pathways, most notably by inducing apoptosis and potentially interacting with DNA.
Apoptosis Induction: Apoptosis, or programmed cell death, is a primary mechanism by which benzothiazole derivatives eliminate cancer cells. Studies on triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives showed they could induce apoptosis in MCF-7 breast cancer cells. nih.gov This was further evidenced by an increase in the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov These compounds were also found to inhibit key cell survival proteins like NF-κB and Survivin. nih.gov Other investigations have shown that benzothiazole compounds can induce apoptosis through the loss of mitochondrial membrane potential. nih.gov The mechanism of cell death for certain substituted benzothiazole-2-thiol derivatives in HepG2 cells was also identified as concentration-dependent apoptosis. nih.govtandfonline.com
DNA Binding: Some benzothiazole derivatives have been shown to interact with DNA. Novel diamidino-substituted derivatives of phenyl benzothiazolyl compounds have been synthesized and evaluated for their DNA binding properties alongside their anti-proliferative effects. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Antimicrobial Activity
In addition to their anticancer properties, benzothiazole derivatives have been investigated for their potential to combat microbial infections. They have shown a spectrum of activity against both bacteria and fungi.
Antibacterial Efficacy (Gram-positive and Gram-negative strains)
The antibacterial potential of fluoro-benzothiazole derivatives has been screened against both Gram-positive and Gram-negative bacteria. In one study, various synthesized compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The results indicated that the substitution pattern on the benzothiazole ring significantly influences the antibacterial activity. researchgate.net While many derivatives showed no significant activity, certain compounds with specific nitro, hydroxyl, and methoxy (B1213986) substitutions exhibited moderate to significant inhibitory properties against S. aureus. researchgate.net
Other research has focused on the development of benzothiazole-based compounds as inhibitors of essential bacterial enzymes like DNA gyrase. brc.hu An optimized series of 4,5,6,7-tetrahydrobenzo[d]thiazole-based analogs showed improved inhibition of DNA gyrase from S. aureus and E. coli and demonstrated enhanced antibacterial activity against Gram-positive strains, including resistant variants. brc.hu
| Compound Type | Bacterial Strain | Gram Type | Activity | Reference |
|---|---|---|---|---|
| p-nitro with p-methoxy fluoro-benzothiazole (S-45) | Staphylococcus aureus | Positive | Significant Inhibition | researchgate.net |
| 4,5,6,7-tetrahydrobenzo[d]thiazole analog (29) | Enterococcus faecalis (resistant) | Positive | MIC: 4-8 µg/mL | brc.hu |
| 4,5,6,7-tetrahydrobenzo[d]thiazole analog (29) | Staphylococcus aureus (MRSA) | Positive | MIC: 8 µg/mL | brc.hu |
| Benzothiazolylthiazolidin-4-one derivatives | Staphylococcus aureus | Positive | MIC: 0.10–0.75 mg/mL | nih.gov |
| Benzothiazolylthiazolidin-4-one derivatives | Escherichia coli | Negative | MIC: 0.10–0.75 mg/mL | nih.gov |
Antifungal Properties
The thiazole (B1198619) core, present in benzothiazoles, is a component of various compounds with known antifungal effects. A study investigating a series of nine newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system found them to have very strong activity against clinical isolates of Candida albicans. nih.gov The Minimal Inhibitory Concentration (MIC) values ranged from 0.008 to 7.81 µg/mL, which was comparable or even superior to the standard antifungal agent nystatin. nih.gov The proposed mechanism of action for these compounds involves disruption of the fungal cell wall and/or cell membrane. nih.gov This highlights the potential of the broader thiazole and benzothiazole class of compounds as scaffolds for the development of new antifungal agents. nih.gov
Antitubercular Activity
There is no available published data on the in vitro antitubercular activity of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine. While the broader class of 2-aminobenzothiazoles has been investigated for activity against Mycobacterium tuberculosis, specific findings for this particular derivative are absent from the current scientific literature. nih.govnih.gov
Anti-inflammatory and Analgesic Effects
Experimental data from in vitro assays to determine the anti-inflammatory or analgesic properties of this compound are not available in the reviewed literature. While other substituted benzo[d]thiazol-2-amine derivatives have been designed and evaluated for such effects, this specific compound has not been reported among them. nih.govresearchgate.net
Enzyme Inhibition (e.g., COX-1, COX-2)
No research findings were located regarding the in vitro inhibitory activity of this compound on cyclooxygenase enzymes (COX-1 and COX-2). Studies on COX inhibition by other benzothiazole-related structures have been conducted, but data for this particular fluorinated and methoxylated derivative is absent. nih.govnih.govnih.govrsc.org
Antiparasitic Activity
Antimalarial Activity (Plasmodium falciparum)
Benzothiazole derivatives have been identified as promising candidates for antimalarial drug development. nih.govmalariaworld.org Systematic reviews have identified numerous benzothiazole analogues with potent antiplasmodial activity against various strains of the malaria parasite. nih.govmalariaworld.orgmalariaworld.org These compounds exhibit different mechanisms of action, including the inhibition of Plasmodium falciparum enzymes and the inhibition of heme polymerization, a critical process for parasite survival. malariaworld.orgnih.gov
One study on benzothiazole hydrazones found that the lead compound exhibited potent antiplasmodial activity in vitro against a chloroquine/pyrimethamine-resistant strain of Plasmodium falciparum (K1). nih.gov Another investigation into bis-6-amidino-benzothiazole derivatives revealed that a specific compound was active in low nanomolar concentrations against cultured asexual forms of P. falciparum. nih.govacs.org The structure-activity relationship studies consistently suggest that the substitution pattern on the benzothiazole scaffold is crucial for determining the antimalarial efficacy. nih.govmalariaworld.org
Anti-trypanosomal Activity (Trypanosoma brucei)
Human African Trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, is a fatal disease requiring new therapeutic options. nih.gov Research has shown that benzothiazole derivatives possess potent activity against this parasite. A series of symmetric bis-6-amidino-benzothiazole derivatives were evaluated for their efficacy against bloodstream forms of Trypanosoma brucei. nih.govacs.org One dicationic benzothiazole compound exhibited sub-nanomolar in vitro potency with an EC50 value of 0.51 nM and remarkable selectivity over mammalian cells (>26,000-fold). nih.govacs.org Structure-activity relationship studies indicated that unsubstituted amidine groups and a cyclohexyl spacer were critical for trypanocidal activity. nih.gov The uptake of this potent compound by T. brucei appears to be mediated by endocytosis. nih.govacs.org
Anticonvulsant Activity
The benzothiazole core is a recognized scaffold in the development of central nervous system agents, including anticonvulsants. nih.govresearchgate.net Numerous studies have synthesized and evaluated novel benzothiazole derivatives for their anticonvulsant properties using standard preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comacs.org
In one study, novel benztriazoles incorporating a benzothiazole moiety were assessed, and two compounds in particular were found to be highly potent. mdpi.comresearchgate.net Compound 5j showed high protective index (PI) values of 8.96 in the MES test and 9.30 in the scPTZ test, which were superior to the standard drugs used as controls. mdpi.comresearchgate.net Another series of benzothiazoles bearing a 1,3,4-oxadiazole (B1194373) moiety also demonstrated significant protection against seizures in both MES and scPTZ models, indicating a potential for both short onset and prolonged duration of action. acs.org The endocyclic sulfur and nitrogen atoms in the benzothiazole nucleus are considered essential for anticonvulsant activity. acs.org
Table 2: Anticonvulsant Activity of Selected Benzothiazole Derivatives in Mice
| Compound | MES Test ED50 (mg/kg) | scPTZ Test ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI) (MES) |
|---|---|---|---|---|
| 5i | 50.8 | 76.0 | 385.2 | 7.58 |
| 5j | 54.8 | 52.8 | 491.1 | 8.96 |
| 4k | 17.0 | N/A | 243.9 | 14.3 |
| Phenytoin | 20.3 | 105.5 | 68.5 | 3.37 |
| Carbamazepine | 8.8 | >100 | 44.5 | 5.06 |
Data represents findings from various preclinical studies. mdpi.comresearchgate.netnih.gov
Neuroprotective and Antidepressant Potentials
The benzothiazole structure is a key component in compounds designed to target CNS disorders, including depression. semanticscholar.org Derivatives of this class have shown potential as antidepressant agents in various preclinical models. researchgate.netnih.gov
Interaction with Neurotransmitter Receptors (e.g., 5HT1A)
A significant mechanism underlying the antidepressant potential of benzothiazole derivatives is their ability to bind to and modulate neurotransmitter receptors, particularly the serotonin (B10506) 1A (5-HT1A) receptor. semanticscholar.orgnih.gov The 5-HT1A receptor is a crucial target for antidepressant drugs. semanticscholar.org
Research has focused on designing dual-acting agents that target both the 5-HT1A receptor and the serotonin transporter (SERT). nih.gov In one study, the evaluation of several benzothiazole-based compounds revealed varying binding affinities for these targets. nih.gov For example, modifying a benzothiazole linked by a propyl chain to a homopiperazine (B121016) moiety by inserting a carbonyl group led to a more than 3-fold enhancement in binding to the 5-HT1A receptor. nih.gov Another modification, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring, resulted in a 2-fold decrease in binding affinity at the 5-HT1A receptor but a significant increase in affinity for the SERT site (to 64 nM). semanticscholar.orgnih.gov These findings highlight the sensitivity of the structure-activity relationship and the potential to fine-tune the selectivity of these compounds for specific CNS targets.
Table 3: Binding Affinities (Ki, nM) of Benzothiazole Derivatives at CNS Receptors
| Compound ID | 5-HT1A Receptor | Serotonin Transporter (SERT) |
|---|---|---|
| 8 | 352 | 141 |
| 20 | 109 | 65 |
| 21 | 13 | >10,000 |
| 22 | 22 | 221 |
| 23 | 44 | 64 |
Ki values represent the concentration required to inhibit 50% of radioligand binding. Lower values indicate higher affinity. Data from receptor binding studies. nih.gov
Adme Absorption, Distribution, Metabolism, Excretion Properties in Preclinical Assessment Excluding Toxicity
In Vitro Metabolic Stability (e.g., Human and Mouse Liver Microsomes)
Metabolic stability is a critical parameter in drug discovery, determining a compound's susceptibility to metabolism by liver enzymes, which influences its half-life and clearance in the body. This property is commonly assessed in vitro using liver microsomes, which are subcellular fractions containing high concentrations of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes.
The general procedure involves incubating the test compound at a specific concentration (e.g., 1 µM) with pooled human or mouse liver microsomes at 37°C. The reaction is initiated by adding a cofactor, typically NADPH, which is required for the activity of most CYP enzymes. Samples are collected at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped. The amount of the parent compound remaining over time is quantified using LC-MS/MS. From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
For 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine, the presence of a fluorine atom is a notable structural feature. The replacement of a carbon-hydrogen (C-H) bond with a more stable carbon-fluorine (C-F) bond is a widely used strategy in medicinal chemistry to block metabolically labile sites and slow down CYP450-mediated metabolism. nih.gov Studies on other benzothiazole (B30560) compounds have shown that the substitution pattern on the benzothiazole moiety and associated phenyl rings can significantly influence metabolic stability. nih.gov For instance, the introduction of fluorine into certain molecular scaffolds has been shown to increase the metabolic half-life in mouse liver microsomes by up to five-fold compared to non-fluorinated analogs. nih.gov This suggests that the 4-fluoro substitution on the benzothiazole core could confer enhanced metabolic stability to the molecule.
Table 1: Illustrative In Vitro Metabolic Stability Data Presentation This table presents typical data for common control compounds to illustrate how results for a test compound like this compound would be displayed. Specific data for the target compound is not publicly available.
| Compound | Species | t½ (min) | CLint (µL/min/mg protein) |
| Test Compound | Human | Data | Data |
| Test Compound | Mouse | Data | Data |
| Verapamil (Control) | Human | High Clearance | > 50 |
| Imipramine (Control) | Human | Low Clearance | < 15 |
Membrane Permeability Studies
Membrane permeability is a key determinant of a drug's oral absorption. The Caco-2 cell line, derived from human colon carcinoma, is the most widely used in vitro model for predicting human intestinal permeability. nih.govevotec.com When cultured, these cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the intestinal epithelium. evotec.com
In a typical Caco-2 permeability assay, the cells are grown on a semipermeable membrane in a Transwell™ system. evotec.com The permeability of a compound is assessed by measuring its transport across this cell monolayer in two directions: from the apical (AP) side to the basolateral (BL) side, which simulates absorption from the gut into the bloodstream, and from the BL to the AP side to investigate potential active efflux. evotec.com The rate of transport is used to calculate an apparent permeability coefficient (Papp).
The Papp value is used to classify compounds as having low, moderate, or high permeability. nih.gov An efflux ratio, calculated as Papp (BL-AP) / Papp (AP-BL), is also determined. An efflux ratio greater than 2 suggests that the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com The inclusion of fluorine in a molecule can sometimes lead to improved permeability. nih.gov
Table 2: Illustrative Caco-2 Permeability Data Presentation This table shows representative data for standard control compounds used to classify permeability. It illustrates how data for a compound like this compound would be categorized. Specific data for the target compound is not publicly available.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| Test Compound | Data | Data | Data |
| Atenolol (Low Permeability Control) | < 1 | < 2 | Low |
| Antipyrine (High Permeability Control) | > 10 | < 2 | High |
| Talinolol (Efflux Substrate Control) | ~1 | > 3 | Moderate |
Plasma Protein Binding
The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), significantly impacts its pharmacokinetic and pharmacodynamic properties. nih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be cleared from the body. nih.gov Therefore, determining the fraction unbound (fu) is a crucial step in preclinical assessment.
Equilibrium dialysis is a common method used to measure plasma protein binding. nih.gov In this technique, a semipermeable membrane separates a plasma solution containing the test compound from a buffer solution. The compound is allowed to equilibrate across the membrane, and at equilibrium, the concentration of the unbound compound is the same in both chambers. By measuring the total concentration in the plasma chamber and the concentration in the buffer chamber (which represents the unbound drug), the percentage of bound drug and the fraction unbound can be calculated. nih.gov This assessment is typically conducted across plasma from different species (e.g., human, mouse, rat) to identify potential interspecies differences. nih.gov
Table 3: Illustrative Plasma Protein Binding Data Presentation This table demonstrates how plasma protein binding data is typically reported. Specific data for this compound is not publicly available.
| Species | % Bound | Fraction Unbound (fu) |
| Human | Data | Data |
| Mouse | Data | Data |
| Rat | Data | Data |
| Dog | Data | Data |
Lipophilicity Assessment
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a fundamental physicochemical property that influences solubility, permeability, metabolic stability, and plasma protein binding. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water or the distribution coefficient at pH 7.4 (logD₇.₄). nih.gov
While experimental determination provides precise values, computational models are widely used for early-stage prediction. For this compound, the calculated XLogP3 value is 2.3. This value suggests a moderate degree of lipophilicity, which is often considered favorable for drug candidates, as it balances aqueous solubility with the ability to permeate biological membranes. For example, a study on amyloid imaging agents noted that a logP of 2.4 was in an appropriate range for brain penetration. nih.gov
Table 4: Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | 198.22 | - |
| XLogP3 | 2.3 | Calculated |
Future Research Directions and Therapeutic Potential
Design and Optimization of Novel 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine Analogs
The design and synthesis of novel analogs of this compound are pivotal for enhancing its therapeutic potential and elucidating structure-activity relationships (SAR). The core strategy will involve systematic modifications of the parent molecule to improve potency, selectivity, and pharmacokinetic properties.
Key areas for structural modification will include:
Substitution at the 2-amino group: This position is a prime site for introducing a variety of substituents to explore interactions with different biological targets. The addition of aryl, alkyl, or heterocyclic moieties can significantly influence the compound's pharmacological profile.
Modification of the benzene (B151609) ring: The fluoro and methoxy (B1213986) groups on the benzene ring can be altered to modulate the electronic and steric properties of the molecule. Replacing these groups with other substituents, such as halogens, alkyl chains, or nitro groups, could lead to derivatives with enhanced activity.
Introduction of linker moieties: Incorporating flexible or rigid linkers at the 2-amino position can allow for the attachment of other pharmacophores, potentially leading to multi-target-directed ligands (MTDLs).
A systematic approach to analog design, guided by computational modeling and SAR studies, will be crucial. For instance, the synthesis of a series of N-substituted derivatives could be undertaken to explore the impact of different functional groups on a specific biological activity.
Table 1: Proposed Analogs of this compound for Future Synthesis and Evaluation
| Compound ID | Modification from Parent Structure | Rationale |
| FMA-001 | N-acetyl group at the 2-amino position | To investigate the effect of a simple amide linkage on biological activity. |
| FMA-002 | N-phenyl group at the 2-amino position | To explore the impact of an aromatic substituent on target binding. |
| FMA-003 | Replacement of the 4-fluoro group with a chloro group | To assess the influence of a different halogen on potency and selectivity. |
| FMA-004 | Replacement of the 7-methoxy group with a hydroxyl group | To evaluate the role of hydrogen bonding in receptor interactions. |
| FMA-005 | Introduction of a piperazine (B1678402) moiety via an ethyl linker at the 2-amino position | To create a derivative with potential for improved solubility and multi-target engagement. |
Exploration of New Biological Targets
The benzothiazole (B30560) scaffold is known to interact with a wide array of biological targets, suggesting that this compound and its analogs could have therapeutic applications in various diseases. A key future direction will be to screen this compound and its derivatives against a diverse panel of targets to uncover novel therapeutic opportunities.
Potential biological targets for investigation include:
Kinases: Many benzothiazole derivatives have shown potent inhibitory activity against various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. researchgate.net Screening against a panel of cancer-related kinases could identify novel anti-cancer agents.
Enzymes involved in neurodegeneration: Some benzothiazole-based compounds have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). researchgate.netnih.gov Evaluating the potential of this compound analogs as multi-target-directed ligands for neurodegenerative diseases is a promising avenue. researchgate.netnih.gov
Microbial enzymes: The benzothiazole nucleus is a component of various antimicrobial agents. Investigating the activity of these compounds against bacterial and fungal pathogens could lead to the development of new anti-infective therapies.
Aldose Reductase: This enzyme is implicated in diabetic complications. mdpi.comnih.gov Benzothiazole derivatives have been explored as aldose reductase inhibitors, suggesting a potential therapeutic role in diabetes. mdpi.comnih.gov
Table 2: Potential Biological Targets for this compound and its Analogs
| Target Class | Specific Examples | Potential Therapeutic Area |
| Kinases | EGFR, VEGFR-2, Pim-1 | Cancer researchgate.netnih.gov |
| Neuro-enzymes | AChE, BuChE, MAO-B | Alzheimer's Disease researchgate.netnih.gov |
| Microbial Targets | DprE1, Dihydropteroate synthase | Tuberculosis, Bacterial Infections researchgate.net |
| Metabolic Enzymes | Aldose Reductase (ALR2), PPAR-γ | Diabetic Complications mdpi.comnih.gov |
Advanced In Vitro Model Development for Activity Profiling
To accurately assess the therapeutic potential of this compound and its analogs, it is essential to move beyond simple biochemical assays and utilize more physiologically relevant in vitro models. The development and implementation of advanced cell-based and multi-cellular models will provide a more comprehensive understanding of the compounds' efficacy and mechanism of action.
Future research should focus on:
Three-dimensional (3D) cell cultures: Spheroid and organoid models that mimic the in vivo tumor microenvironment can provide more predictive data on the anti-cancer activity of these compounds compared to traditional 2D cell cultures.
Co-culture systems: To study the effects on complex biological processes like inflammation or neurodegeneration, co-culture models involving multiple cell types (e.g., neurons and glial cells, cancer cells and immune cells) will be invaluable.
High-content screening (HCS): Utilizing automated microscopy and image analysis, HCS can provide multiparametric data on the cellular effects of the compounds, including cytotoxicity, apoptosis, and cell cycle arrest, in a single experiment.
In silico predictive models: The use of computational tools for ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can help in the early identification of candidates with favorable drug-like properties. nih.gov
By integrating these advanced in vitro models into the drug discovery pipeline, researchers can more effectively prioritize lead compounds for further preclinical and clinical development.
Table 3: Advanced In Vitro Models for Profiling this compound Analogs
| Model Type | Application | Key Endpoints |
| Cancer Cell Line Spheroids | Anti-cancer activity | Spheroid growth inhibition, drug penetration, apoptosis |
| Neuron-Glia Co-cultures | Neuroprotective effects | Neuronal viability, glial activation, inflammatory cytokine release |
| Bacterial Biofilm Models | Antimicrobial efficacy | Biofilm disruption, inhibition of bacterial growth |
| High-Content Imaging Assays | Cellular mechanism of action | Cell cycle analysis, apoptosis markers, subcellular localization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
